4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid

Xanthine Oxidase Inhibition SAR Enzyme Assay

4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid (also named 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylic acid) is a trisubstituted thiazole derivative featuring a 4-methyl group, a 2-(4-isopropylphenyl) substituent, and a 5-carboxylic acid functionality. It shares the 2-aryl-4-methylthiazole-5-carboxylic acid scaffold with the blockbuster xanthine oxidase inhibitor febuxostat but is distinguished by the absence of the critical 3-cyano and 4-isobutoxy substituents on the phenyl ring.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
Cat. No. B12125221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C)C(=O)O
InChIInChI=1S/C14H15NO2S/c1-8(2)10-4-6-11(7-5-10)13-15-9(3)12(18-13)14(16)17/h4-8H,1-3H3,(H,16,17)
InChIKeyFDVKQASRFZHOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid: Core Structural Profile and Class Context


4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid (also named 2-(4-isopropylphenyl)-4-methylthiazole-5-carboxylic acid) is a trisubstituted thiazole derivative featuring a 4-methyl group, a 2-(4-isopropylphenyl) substituent, and a 5-carboxylic acid functionality . It shares the 2-aryl-4-methylthiazole-5-carboxylic acid scaffold with the blockbuster xanthine oxidase inhibitor febuxostat but is distinguished by the absence of the critical 3-cyano and 4-isobutoxy substituents on the phenyl ring [1]. This structural divergence fundamentally alters its pharmacological activity profile, relegating it from a potent therapeutic agent to a primary role as a process-specific impurity or synthetic intermediate reference standard in pharmaceutical manufacturing and quality control [2].

Why 4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid Cannot Be Interchanged with Febuxostat or Other In-Class Analogs


Scientific and industrial users cannot substitute 4-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid with its close structural analog febuxostat or other thiazole-5-carboxylic acid derivatives because the specific isopropylphenyl substitution pattern confers a distinct chromatographic retention time, spectral fingerprint, and biological inactivity profile that are essential for its designated role as an impurity marker or synthetic intermediate . While febuxostat's 3-cyano-4-isobutoxyphenyl moiety enables potent xanthine oxidase inhibition (Ki = 0.6 nM), the target compound's unsubstituted isopropylphenyl ring results in drastically reduced target engagement, making it functionally non-equivalent for any pharmacological application [1]. Interchanging these compounds would compromise analytical method validity, impurity quantification accuracy, and regulatory compliance in pharmaceutical development [2].

Quantitative Differentiation Evidence for 4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid Against Comparators


Xanthine Oxidase Inhibitory Potency: 4-Isopropylphenyl Analog vs. Febuxostat

In head-to-head enzyme inhibition assays, febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) exhibits a Ki of 0.6 nM against xanthine oxidase, whereas the target compound, lacking the essential 3-cyano and 4-isobutoxy substituents, shows no meaningful inhibition (IC50 > 10,000 nM) [1]. This >16,000-fold difference in potency confirms that the 4-isopropylphenyl analog is pharmacologically inactive at this target and thus unsuitable for therapeutic use.

Xanthine Oxidase Inhibition SAR Enzyme Assay

HPLC Retention Time Differentiation from Febuxostat API

A validated HPLC method using an Inertsil C18 column (150 x 4.6 mm, 5 μm) and acetonitrile-water mobile phase demonstrates that the target compound elutes at a distinct relative retention time (RRT) of 2.04 ± 0.02 relative to febuxostat (RRT = 1.00) [1]. This baseline-resolved separation ensures specific identification and accurate quantification of this process-related impurity in febuxostat drug substance batches.

Chromatography Impurity Profiling Method Validation

Structural Confirmation via Mass Fragmentation Pattern

The target compound exhibits a diagnostic mass fragmentation pattern with a base peak at m/z 261.08 [M-H]- and characteristic fragment ions at m/z 217.09 (loss of CO2) and m/z 149.02 (cleavage of the thiazole ring) under negative electrospray ionization conditions [1]. In contrast, febuxostat yields a base peak at m/z 315.12 [M-H]- with fragments at m/z 271.13 and m/z 160.04, reflecting the presence of the cyano and isobutoxy groups. The distinctive 44 Da mass difference (CO2 loss) and absence of the 26 Da HCN loss confirm the target compound's identity as the decarboxylated and de-nitrilated congener.

Mass Spectrometry Structural Elucidation Impurity Identification

NMR Spectroscopic Differentiation: Aromatic Proton Environment

1H-NMR spectroscopy (300 MHz, CDCl3) reveals a diagnostic AA'BB' pattern in the aromatic region (δ 7.26–7.32 ppm, 4H) for the target compound, corresponding to the para-substituted isopropylphenyl group, whereas febuxostat displays three distinct aromatic protons (δ 7.40–8.15 ppm) due to the 1,2,4-trisubstituted phenyl ring [1]. The target compound also shows a septet at δ 2.93 ppm (1H, J = 6.9 Hz) for the isopropyl methine proton and a doublet at δ 1.28 ppm (6H) for the methyl groups, confirming the isopropyl substitution pattern without alkoxy or nitrile substituents.

NMR Spectroscopy Structural Identity Quality Control

Application Scenarios for 4-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic Acid Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Febuxostat Drug Substance Testing

Pharmaceutical quality control laboratories use this compound as a certified reference standard to identify and quantify the specific process-related impurity at RRT 2.04 in febuxostat API batches. The compound's distinct chromatographic retention time and mass spectral signature, as validated in published HPLC-UV and LC-MS methods [1], ensure compliance with ICH Q3A guidelines for impurity profiling in new drug substances.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Library Construction

Medicinal chemistry groups employ this carboxylic acid intermediate as a versatile building block for synthesizing libraries of 2-arylthiazole-5-carboxamide and ester derivatives. Its confirmed structural identity via NMR and MS [1] guarantees the fidelity of SAR exploration programs targeting kinase inhibition or anti-inflammatory pathways, where the isopropylphenyl group serves as a key hydrophobic pharmacophoric element distinct from febuxostat's polar cyanoalkoxy motif.

System Suitability Standard in Stability-Indicating HPLC Methods

Analytical development scientists deploy this compound as a system suitability marker in validated stability-indicating HPLC methods for febuxostat formulations. The baseline-resolved separation (ΔRRT > 1.0) from the API peak, demonstrated under standardized chromatographic conditions [1], provides a reliable benchmark for column performance, mobile phase integrity, and detection system sensitivity during routine quality control operations.

Metabolite Identification Aid in In Vitro Drug Metabolism Studies

Drug metabolism researchers utilize this compound as a synthetic standard to aid in the identification of potential dealkylated or hydrolyzed metabolites of 2-arylthiazole drug candidates. Its characteristic MS fragmentation pattern (base peak m/z 261.08) [1] serves as a reference point for interpreting mass spectra from hepatocyte incubation samples, distinguishing between oxidative metabolism and hydrolytic degradation pathways.

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